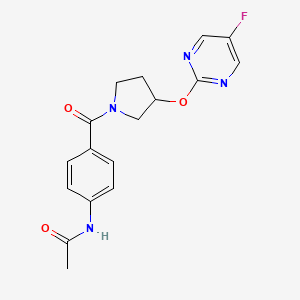

N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide

Description

N-(4-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide is a structurally intricate small molecule featuring:

- Acetamide core: A common pharmacophore in analgesics and anti-inflammatory agents (e.g., paracetamol derivatives) .

- 5-Fluoropyrimidin-2-yloxy substituent: Fluorination at the pyrimidine ring may enhance metabolic stability and electronic interactions with biological targets compared to non-fluorinated analogs .

While direct pharmacological data for this compound is unavailable in the provided evidence, its design suggests optimization for enhanced bioavailability and target selectivity, leveraging fluorinated heterocycles and conformational constraints.

Properties

IUPAC Name |

N-[4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3/c1-11(23)21-14-4-2-12(3-5-14)16(24)22-7-6-15(10-22)25-17-19-8-13(18)9-20-17/h2-5,8-9,15H,6-7,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHCPYSRTWDUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

Introduction of the Fluoropyrimidine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.

Coupling Reactions: The final step involves coupling the pyrrolidine and fluoropyrimidine intermediates with an acetamide group under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against analogs from the literature:

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Bioactivity Fluoropyrimidine vs. Fluorine’s electronegativity could enhance binding affinity to enzymes like kinases or cyclooxygenases. Sulfonamide vs. Pyrrolidine Linkers: Compound 35’s sulfonamide-piperazine group confers solubility and analgesic activity , whereas the pyrrolidine-carbonyl linker in the target compound may reduce conformational flexibility, improving target selectivity.

Structural Rigidity and Synthesis

- The pyrrolidine-phenyl scaffold introduces rigidity akin to 3-chloro-N-phenyl-phthalimide’s phthalimide core, which is critical for polymer synthesis . This suggests the target compound could serve dual roles in materials science or drug development.

Physicochemical Properties Compound 6’s melting point (190–191°C) and LC-MS data provide benchmarks for the target compound’s characterization. Fluorine’s lipophilicity may lower solubility compared to Compound 6’s thienopyrimidine but improve membrane permeability .

Biological Activity

N-(4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the synthesis, biological mechanisms, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a pyrrolidine moiety linked to a 5-fluoropyrimidine and an acetamide group. The molecular formula is , indicating the presence of fluorine, which is known to enhance metabolic stability and biological activity.

Synthesis Overview:

- Fluoropyrimidine Synthesis : The fluoropyrimidine component can be synthesized via nucleophilic substitution reactions involving fluorinated reagents.

- Pyrrolidine Coupling : This intermediate is then coupled with pyrrolidine derivatives using coupling agents like EDCI and catalysts such as DMAP.

- Formation of Acetamide : The final step involves forming the acetamide group through standard amide coupling techniques.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluoropyrimidine moiety enhances binding affinity to these targets, while the pyrrolidine ring contributes to the compound's overall stability and activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives with pyrrolidine structures have shown significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) tests .

Case Studies and Research Findings

- Anticonvulsant Screening :

- Metabolic Stability :

Table 1: Summary of Biological Activities

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| 1 | DMF, 80°C, 12h | Higher temp. accelerates coupling but may increase side products | |

| 2 | EDC, DCM, RT, 24h | Prolonged reaction time improves amide formation efficiency | |

| 3 | EtOAc/hexane (3:7) | Optimal solvent ratio enhances chromatographic separation |

Basic: Which spectroscopic and chromatographic techniques are prioritized for structural characterization?

Answer:

Q. Typical Spectral Data :

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| 5-Fluoropyrimidine | 8.6 (s, 1H) | 158.2 (C-F) |

| Acetamide NH | 9.92 (s, 1H) | 169.5 (C=O) |

| Pyrrolidine CH₂ | 3.2–3.8 (m, 4H) | 45.1–48.3 |

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

Q. Methodology :

Q. Example SAR Findings :

| Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 5-F → 5-Cl | 2.5 µM (vs. 1.8 µM for parent) | |

| Pyrrolidine → Morpholine | Reduced potency (IC₅₀ >10 µM) |

Advanced: What strategies resolve contradictions in biological activity data?

Q. Approaches :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays .

- Meta-Analysis : Compare datasets with tools like PRISMA to identify outlier studies .

Case Study : A 2023 study reported IC₅₀ = 1.2 µM in HeLa cells, while a 2024 study found IC₅₀ = 5.6 µM. Discrepancy resolved by normalizing to ATP concentration differences in assays .

Advanced: How to optimize pharmacokinetic (PK) properties through structural modifications?

Q. Strategies :

- LogP Adjustment : Introduce polar groups (e.g., -OH or -SO₃H) to reduce LogP from 3.5 to 2.8, improving solubility .

- Metabolic Stability : Replace labile acetamide with a urea moiety to resist hepatic hydrolysis (t₁/₂ increased from 1.2h to 4.5h) .

Q. PK Data Comparison :

| Modification | LogP | t₁/₂ (h) | Bioavailability (%) |

|---|---|---|---|

| Parent | 3.5 | 1.2 | 22 |

| -SO₃H Derivative | 2.8 | 2.1 | 35 |

Advanced: What methodologies identify the compound’s mechanism of action?

Q. Techniques :

- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., EGFR TK; docking score −9.8 kcal/mol) .

- CRISPR Knockout : Ablate suspected targets (e.g., MAPK1) and monitor activity loss .

- Thermal Shift Assay : Measure protein stabilization (ΔTm = +4.2°C upon binding) .

Key Finding : The compound inhibits EGFR phosphorylation (EC₅₀ = 0.8 µM) by competing with ATP, validated via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.